
4-Isobutoxybenzylamine N-Phenyl Formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-Isobutoxybenzyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a phenyl group, a 4-isobutoxybenzyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-Isobutoxybenzyl)carbamate typically involves the reaction of 4-isobutoxybenzyl chloride with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: In an industrial setting, the production of Phenyl (4-Isobutoxybenzyl)carbamate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl (4-Isobutoxybenzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The phenyl and 4-isobutoxybenzyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amines and alcohols.
Substitution: Substituted phenyl and 4-isobutoxybenzyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl (4-Isobutoxybenzyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl (4-Isobutoxybenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This can result in various biological effects, depending on the specific enzyme or receptor targeted.
Comparación Con Compuestos Similares
Phenyl (4-Isobutoxybenzyl)carbamate can be compared with other carbamate compounds, such as:
Phenyl (4-Methoxybenzyl)carbamate: Similar structure but with a methoxy group instead of an isobutoxy group.
Phenyl (4-Ethoxybenzyl)carbamate: Similar structure but with an ethoxy group instead of an isobutoxy group.
Phenyl (4-Butoxybenzyl)carbamate: Similar structure but with a butoxy group instead of an isobutoxy group.
Uniqueness: The presence of the 4-isobutoxybenzyl group in Phenyl (4-Isobutoxybenzyl)carbamate imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H21NO3 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
phenyl N-[[4-(2-methylpropoxy)phenyl]methyl]carbamate |
InChI |
InChI=1S/C18H21NO3/c1-14(2)13-21-16-10-8-15(9-11-16)12-19-18(20)22-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Clave InChI |
UNIXIBUAGDSVOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


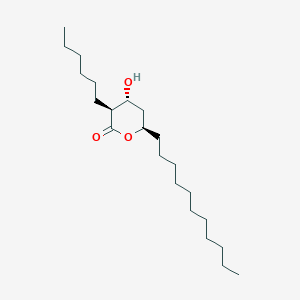

![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)
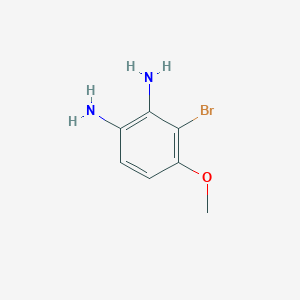
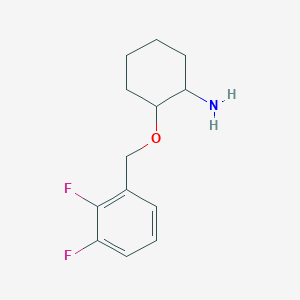
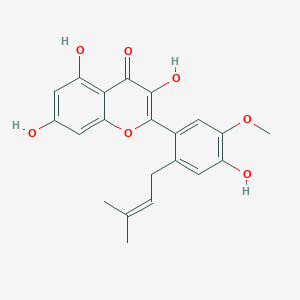
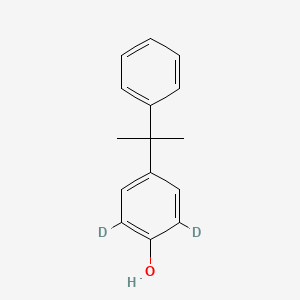
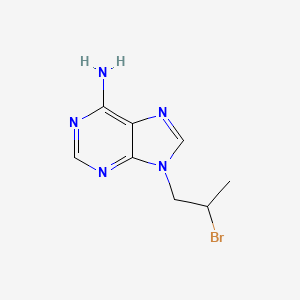
![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
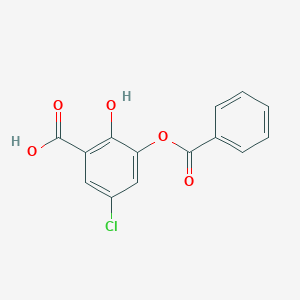
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

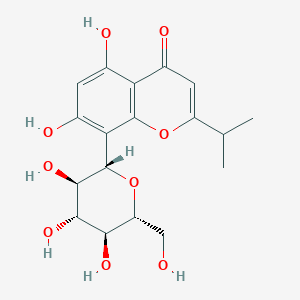
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
